molecular formula C10H24N2 B3158551 N1-Methyl-N3,N3-dipropyl-1,3-propanediamine CAS No. 858941-97-6

N1-Methyl-N3,N3-dipropyl-1,3-propanediamine

Cat. No. B3158551
CAS RN: 858941-97-6
M. Wt: 172.31 g/mol
InChI Key: OBZRETQPECDYGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-Methyl-N3,N3-dipropyl-1,3-propanediamine is a chemical compound with the molecular formula C10H24N2 and a molecular weight of 172.31 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of N1-Methyl-N3,N3-dipropyl-1,3-propanediamine consists of a central propane chain with a methyl group and a propyl group attached to the nitrogen atoms at the 1 and 3 positions, respectively . The PubChem CID for this compound is 20194343 .


Physical And Chemical Properties Analysis

N1-Methyl-N3,N3-dipropyl-1,3-propanediamine has a molecular weight of 172.31 and a molecular formula of C10H24N2 . Unfortunately, detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Thermophysical Property Measurements of Ethers A study by Marsh et al. (1999) reviewed thermophysical property measurements on mixtures containing ethers such as dipropyl ether (DPE) and diisopropyl ether (DIPE), highlighting their significance in improving octane rating and reducing exhaust pollution in gasoline additives. This research underscores the value of understanding the properties of ether mixtures, which could relate to the applications of N1-Methyl-N3,N3-dipropyl-1,3-propanediamine in fuel and environmental science (Marsh, Niamskul, Gmehling, & Bölts, 1999).

Downstream Processing of Biologically Produced Diols Xiu and Zeng (2008) provided insights into the downstream processing of biologically produced 1,3-propanediol, a compound structurally related to N1-Methyl-N3,N3-dipropyl-1,3-propanediamine. The review emphasizes the importance of efficient recovery and purification methods for sustainable chemical production, pointing towards potential biotechnological applications of N1-Methyl-N3,N3-dipropyl-1,3-propanediamine in producing bio-based chemicals and materials (Xiu & Zeng, 2008).

Glycerol Hydrogenolysis to 1,3-Propanediol Research on catalysts for converting glycerol to 1,3-propanediol, as discussed by Da Silva Ruy et al. (2020), could have implications for the use of N1-Methyl-N3,N3-dipropyl-1,3-propanediamine in green chemistry and sustainable manufacturing processes. The study highlights the role of specific catalysts in enhancing process efficiency and competitiveness in the market, suggesting a pathway for the environmentally friendly production of chemicals and fuels (Da Silva Ruy et al., 2020).

1-Methylcyclopropene (1-MCP) Applications Watkins (2006) explored the applications of 1-methylcyclopropene (1-MCP) on fruits and vegetables, including its role in improving product quality by regulating ripening and senescence. Although not directly related, the study's focus on small molecule interactions with biological systems could provide insights into the potential agricultural or preservative applications of N1-Methyl-N3,N3-dipropyl-1,3-propanediamine (Watkins, 2006).

Mechanism of Action

The mechanism of action of N1-Methyl-N3,N3-dipropyl-1,3-propanediamine is not clear as it is primarily used for research purposes .

Future Directions

The future directions of N1-Methyl-N3,N3-dipropyl-1,3-propanediamine are not clear from the available information. As a research chemical, its use may depend on the specific needs of the research it is involved in .

properties

IUPAC Name

N-methyl-N',N'-dipropylpropane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24N2/c1-4-8-12(9-5-2)10-6-7-11-3/h11H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBZRETQPECDYGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CCCNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-Methyl-N3,N3-dipropyl-1,3-propanediamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N1-Methyl-N3,N3-dipropyl-1,3-propanediamine
Reactant of Route 2
Reactant of Route 2
N1-Methyl-N3,N3-dipropyl-1,3-propanediamine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N1-Methyl-N3,N3-dipropyl-1,3-propanediamine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N1-Methyl-N3,N3-dipropyl-1,3-propanediamine
Reactant of Route 5
Reactant of Route 5
N1-Methyl-N3,N3-dipropyl-1,3-propanediamine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N1-Methyl-N3,N3-dipropyl-1,3-propanediamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.